![molecular formula C18H15Cl2N3O B7538861 2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)
2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DMXB-A, and it has been shown to have a range of interesting properties that make it useful for studying various biological systems.
作用機序
The mechanism of action of DMXB-A is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a range of different physiological processes, including learning and memory, and it is thought that the modulation of these receptors may be responsible for the cognitive-enhancing effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of interesting biochemical and physiological effects. For example, studies have shown that DMXB-A can increase the release of several different neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Additionally, DMXB-A has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of a range of different diseases.
実験室実験の利点と制限
One of the main advantages of DMXB-A for lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, DMXB-A is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of DMXB-A is that it is a relatively new compound, and its long-term effects are not yet fully understood.
将来の方向性
There are several different future directions for research on DMXB-A. One potential area of research is the use of DMXB-A as a potential treatment for other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to fully understand the long-term effects of DMXB-A, particularly with respect to its potential use as a therapeutic agent for Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of DMXB-A, as this may provide insights into the development of new treatments for a range of different diseases.
合成法
DMXB-A is typically synthesized through a multi-step process that involves the reaction of several different chemicals. The initial step involves the reaction of 2,5-dichlorobenzoyl chloride with imidazole to form the intermediate 2,5-dichloro-N-(imidazol-1-yl)benzamide. This intermediate is then reacted with 3-(chloromethyl)benzyl alcohol to form DMXB-A.
科学的研究の応用
DMXB-A has been studied for its potential use in a variety of different scientific research applications. One of the most promising areas of research involves the use of DMXB-A as a potential treatment for Alzheimer's disease. Studies have shown that DMXB-A can improve cognitive function in animal models of Alzheimer's disease, and it is thought that this compound may be able to slow the progression of the disease in humans.
特性
IUPAC Name |
2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-15-4-5-17(20)16(9-15)18(24)22-10-13-2-1-3-14(8-13)11-23-7-6-21-12-23/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYIBIATNVVYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。